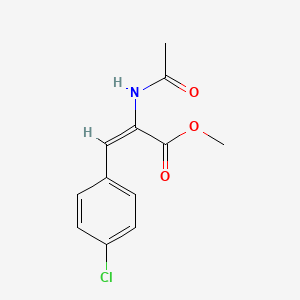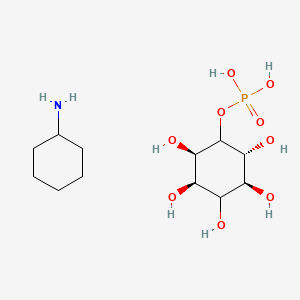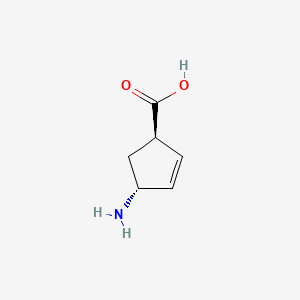
2-Trifluoromethyl-alpha-acetamidocinnamic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-Trifluoromethyl-alpha-acetamidocinnamic Acid involves multi-step processes, including the formation of key intermediates through selective protection, esterification, and substitution reactions. For example, the synthesis of related compounds like 2-acetamido-1,2-dideoxynojirimycin from 1-deoxynojirimycin highlights the use of triflate ester intermediates and double inversion procedures in constructing complex molecules with trifluoromethyl groups (Böshagen, Heiker, & Schüller, 1987).
Molecular Structure Analysis
The molecular structure of compounds like 2-Trifluoromethyl-alpha-acetamidocinnamic Acid is characterized by the presence of acetamido groups and trifluoromethyl groups attached to a cinnamic acid backbone. Studies on related structures have elucidated the crystal and molecular structures of complexes, revealing square-pyramidal geometries and the coordination modes of carboxylato ligands in zinc complexes, for instance, offering insights into the structural aspects of such compounds (Zhou et al., 2000).
Scientific Research Applications
Environmental Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include compounds like 2-Trifluoromethyl-alpha-acetamidocinnamic Acid, have been extensively used in various industrial and commercial applications. Their release into the environment raises concerns due to their potential to degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), substances known for their persistence and toxicological profiles. Research into microbial degradation pathways highlights the importance of understanding how these compounds, including their trifluoromethyl components, break down in environmental settings. This knowledge is crucial for evaluating the fate, effects, and remediation strategies for such chemicals (Liu & Avendaño, 2013).
Antioxidant and Biological Activities
The study of hydroxycinnamic acids and their derivatives, including those with trifluoromethyl groups, has revealed significant antioxidant, anti-cancer, antimicrobial, and other bioactivities. These compounds' structure-activity relationships (SARs) suggest that modifications, such as the introduction of trifluoromethyl groups, can significantly influence their biological efficacy. Understanding these relationships aids in designing more potent antioxidant molecules for potential therapeutic applications (Razzaghi-Asl et al., 2013).
Cosmeceutical Applications
The cosmetic industry has shown interest in hydroxycinnamic acids and their derivatives due to their antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects. Compounds like 2-Trifluoromethyl-alpha-acetamidocinnamic Acid could potentially offer benefits as anti-aging and anti-inflammatory agents, preservatives, and ingredients for correcting hyperpigmentation. Research into these compounds' stability, bioavailability, and efficacy in cosmetic formulations is ongoing, highlighting the potential for new, innovative skincare products (Taofiq et al., 2017).
Biomedical Applications of Poly(Amino Acids)
Poly-amino acids synthesized through chemical and microbiological methods, including derivatives of 2-Trifluoromethyl-alpha-acetamidocinnamic Acid, have applications in biomedicine. These compounds are notable for their water solubility, biodegradability, and non-toxicity, making them suitable for use in drug delivery carriers and biological adhesives. Their functional properties offer promising avenues for developing new biomedical materials (Shih et al., 2004).
Environmental and Synthetic Organic Chemistry
The use of trifluoromethanesulfonic acid and derivatives, including trifluoromethyl groups, in organic synthesis highlights their importance in forming carbon-carbon and carbon-heteroatom bonds, among other reactions. These compounds are integral to the synthesis of new organic materials, showcasing the multifaceted applications of trifluoromethyl-containing compounds in both environmental and synthetic organic chemistry (Kazakova & Vasilyev, 2017).
Safety And Hazards
2-Trifluoromethyl-alpha-acetamidocinnamic Acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants . It is not likely to be mobile in the environment due to its low water solubility .
properties
IUPAC Name |
(E)-2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-7(17)16-10(11(18)19)6-8-4-2-3-5-9(8)12(13,14)15/h2-6H,1H3,(H,16,17)(H,18,19)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLNJIRMSFAIEV-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=CC=C1C(F)(F)F)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoromethyl-alpha-acetamidocinnamic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

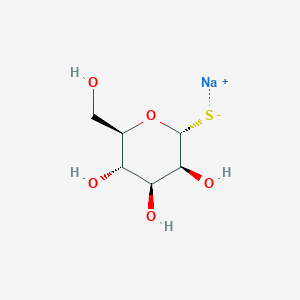


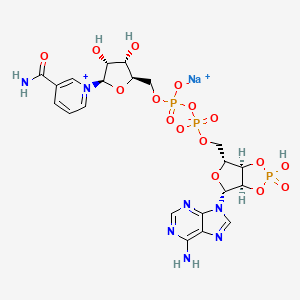

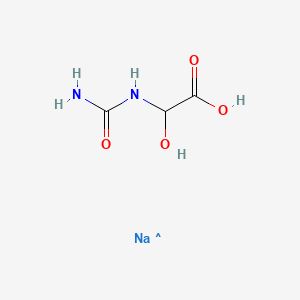
![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)
